molecular formula C17H14ClNO2 B2928705 N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 934022-23-8

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide

Cat. No. B2928705
CAS RN: 934022-23-8
M. Wt: 299.75
InChI Key: WNRLHNGHSPYHMF-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-Chlorophenyl)acetamide” is a derivative of acetanilide . It has a molecular formula of C8H8ClNO . This compound is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N-(p-Chlorophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(4-Chlorophenyl)acetamide” is available as a 2D Mol file . The compound has a molecular weight of 169.608 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Chlorophenyl)acetamide” include a molecular weight of 169.608 . More detailed properties were not available in the sources I found.

Scientific Research Applications

Antimicrobial Activity

NSC159053 and its derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of derivatives that exhibit promising activity against bacterial (Gram-positive and Gram-negative) and fungal species. This is particularly significant in the fight against drug-resistant pathogens, where new molecules with novel modes of action are urgently needed .

Antiproliferative Effects

Research has indicated that certain derivatives of NSC159053 show antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). This suggests that NSC159053 could serve as a lead compound for the development of new anticancer drugs .

Molecular Docking Studies

NSC159053 derivatives have been used in molecular docking studies to understand their binding modes with various receptors. These studies are crucial for rational drug design, as they help predict the interaction between the compound and its target, potentially leading to the development of more effective drugs .

Antiviral Activity

Derivatives of NSC159053 have shown some degree of antiviral activity. For instance, certain sulfonamide derivatives of the compound have demonstrated anti-tobacco mosaic virus activity, which could be beneficial for agricultural applications to protect crops from viral infections .

Neural Stem Cell Research

NSC159053 has potential applications in neural stem cell research. It could be used in compound screening to identify molecules that promote the differentiation or proliferation of neural stem cells. This has implications for modeling human central nervous system development and for cell therapy in neurodegenerative diseases .

Stroke Recovery Research

The compound may also play a role in stroke recovery research. Studies involving neural stem cell transplantation have shown that certain compounds can facilitate neural recovery after ischemic stroke. NSC159053 could be part of the compound libraries used in such research to discover molecules that aid in brain repair processes .

properties

IUPAC Name

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12(20)19-16-9-2-13(3-10-16)4-11-17(21)14-5-7-15(18)8-6-14/h2-11H,1H3,(H,19,20)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRLHNGHSPYHMF-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide

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